molecular formula C14H23NO4 B8518042 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE

6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE

Cat. No. B8518042
M. Wt: 269.34 g/mol
InChI Key: DMMCPCDEDSSWGC-UHFFFAOYSA-N
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Patent
US09181279B2

Procedure details

To an ice cooled solution of 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid (racemic mixture) (D1) (500 mg, 0.78 mmol) in Et2O/MeOH (10/5 ml), TMSCHN2 2M sol in Et2O (1.5 ml, 2.94 mmol) was added and the resulting mixture was stirred 2 hrs at 0° C. then 18 hrs at RT. After solvent evaporation the crude residue was loaded onto SPE-Si cartridge (10 g) eluting with DCM. Collected fractions after solvent evaporation afforded the title compound (D4) (420 mg) as a clear oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:15][CH2:14][C:11]2([CH2:13][CH2:12]2)[CH2:10][CH:9]1[C:16]([OH:18])=[O:17])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:19]COCC>CCOCC.CO.[Si](C=[N+]=[N-])(C)(C)C>[CH2:12]1[C:11]2([CH2:14][CH2:15][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH:9]([C:16]([O:18][CH3:19])=[O:17])[CH2:10]2)[CH2:13]1 |f:2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC2(CC2)CC1)C(=O)O
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Si](C)(C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred 2 hrs at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
After solvent evaporation the crude residue
WASH
Type
WASH
Details
eluting with DCM
CUSTOM
Type
CUSTOM
Details
Collected fractions after solvent evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CC12CC(N(CC2)C(=O)OC(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: CALCULATEDPERCENTYIELD 199.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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